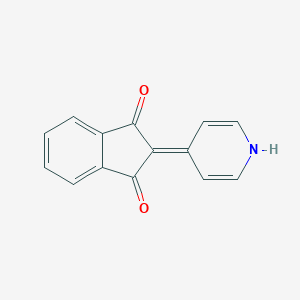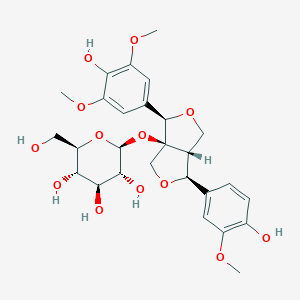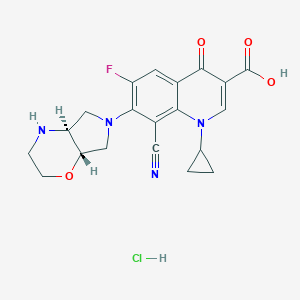
3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one
Übersicht
Beschreibung
“3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” is a compound used for proteomics research . It has a molecular formula of C14H9NO2 and a molecular weight of 223.23 .
Molecular Structure Analysis
The molecular structure of “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” involves two competitive hydrogen bonding (HB) isomers . One conformer reveals a five-membered ring HB structure between O-H and carbonyl oxygen, while the other possesses a six-membered ring HB formation between O-H and pyridyl nitrogen .Chemical Reactions Analysis
Upon excitation, both conformers of “3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one” undergo an excited-state intramolecular proton transfer (ESIPT) reaction . This reaction results in a tautomer emission .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, including compounds similar to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus, with IC50 values indicating their potential as antiviral agents .
Anti-inflammatory Activity
The indole nucleus is a common feature in many synthetic drug molecules due to its affinity to bind with multiple receptors. This characteristic makes indole derivatives, like 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, candidates for anti-inflammatory drugs, as they can modulate the body’s inflammatory response .
Anticancer Activity
Indole derivatives are also explored for their anticancer activities. They can interact with various cellular targets and may induce apoptosis or inhibit cell proliferation in cancer cells. The structural features of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be leveraged to design new anticancer agents .
Antimicrobial Activity
The antimicrobial potential of indole derivatives extends to combating bacteria, fungi, and other pathogens. Research into compounds like 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could lead to the development of new antimicrobial drugs that address the growing concern of antibiotic resistance .
Antitubercular Activity
Indole-based compounds have been investigated for their activity against Mycobacterium tuberculosis. Derivatives of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be synthesized and tested for their efficacy in treating tuberculosis, a disease that remains a significant global health challenge .
Non-linear Optical (NLO) Properties
Indole derivatives can be incorporated into materials with non-linear optical properties, which are of great interest for optical signal processing applications. The molecular structure of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one could be utilized in designing materials for optical triggering, light frequency transducers, and optical memories .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . This suggests that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may also interact with various biological targets.
Mode of Action
Indole derivatives are known to interact with their targets and cause changes at the molecular level . This interaction often involves the formation of hydrogen bonds and other types of intermolecular forces, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels, potentially influencing a variety of biological processes.
Eigenschaften
IUPAC Name |
3-hydroxy-2-pyridin-4-ylinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTDMVMGNNVIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one?
A1: The synthesis involves reacting phthalic anhydride with 4-picoline, using dodecane as the solvent and zinc chloride (ZnCl2) as the catalyst. This reaction is carried out at 190°C for 24 hours, yielding 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one at a 90.6% yield [].
Q2: How is the synthesized 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one characterized?
A2: The structure of the synthesized compound is confirmed through spectroscopic analyses, including 1H Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione](/img/structure/B29281.png)

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B29297.png)







